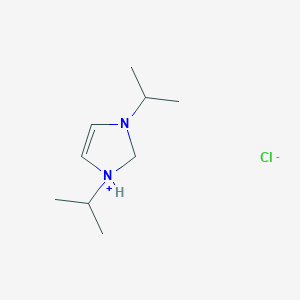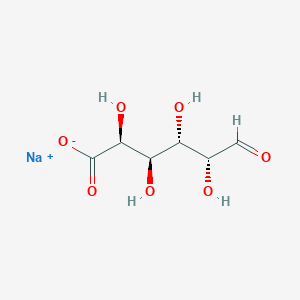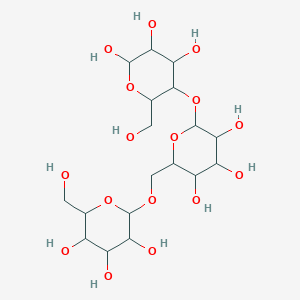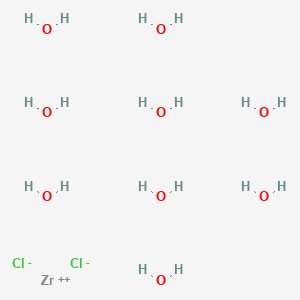
Zirconium, dichlorooxo-, octahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, dichlorooxo-, octahydrate is an inorganic compound with the chemical formula ZrCl2·9H2O. This compound is a hydrated form of zirconium dichloride, which is known for its unique properties and applications in various fields. Zirconium dichloride itself is a black solid with a density of 3.6 g/cm³ and a melting point of 722°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium, dichlorooxo-, octahydrate can be synthesized by heating zirconium in the presence of zirconium tetrachloride vapors. The reaction is as follows :
Zr+ZrCl4→2ZrCl2
This reaction requires high temperatures and controlled conditions to ensure the formation of zirconium dichloride. The nonahydrate form is obtained by hydrating the anhydrous zirconium dichloride in the presence of water.
Industrial Production Methods
Industrial production of zirconium dichloride involves the chlorination of zirconium oxide (ZrO2) or zirconium carbide (ZrC) at elevated temperatures. The process is typically carried out in a chlorinator, where zirconium oxide or carbide reacts with chlorine gas to produce zirconium tetrachloride, which is then reduced to zirconium dichloride .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium, dichlorooxo-, octahydrate undergoes various types of chemical reactions, including:
Oxidation: Zirconium dichloride can be oxidized to form zirconium tetrachloride (ZrCl4).
Reduction: It can be reduced to metallic zirconium.
Substitution: Zirconium dichloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions.
Reduction: Reducing agents such as hydrogen gas or metals like magnesium can be used.
Substitution: Halides like bromides or iodides can be used in substitution reactions.
Major Products
Oxidation: Zirconium tetrachloride (ZrCl4)
Reduction: Metallic zirconium (Zr)
Substitution: Various zirconium halides (e.g., ZrBr2, ZrI2)
Wissenschaftliche Forschungsanwendungen
Zirconium, dichlorooxo-, octahydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of zirconium(2+);dichloride;nonahydrate involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules. This property makes it an effective catalyst in organic synthesis. In biological systems, zirconium compounds can interact with cellular components, leading to cytotoxic effects that are being explored for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium(IV) oxydichloride octahydrate (ZrOCl2·8H2O): This compound is also a hydrated form of zirconium chloride and is used as a catalyst in organic reactions.
Zirconium(IV) tetrachloride (ZrCl4): Another zirconium halide, widely used in catalysis and as a precursor for other zirconium compounds.
Uniqueness
Zirconium, dichlorooxo-, octahydrate is unique due to its specific hydration state, which can influence its reactivity and applications. The nonahydrate form provides additional stability and solubility in aqueous solutions, making it suitable for certain applications where other zirconium compounds may not be as effective .
Eigenschaften
IUPAC Name |
zirconium(2+);dichloride;nonahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.9H2O.Zr/h2*1H;9*1H2;/q;;;;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHTIDQAXFYCR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
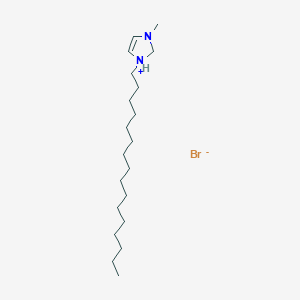
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;trihydrate](/img/structure/B8071502.png)
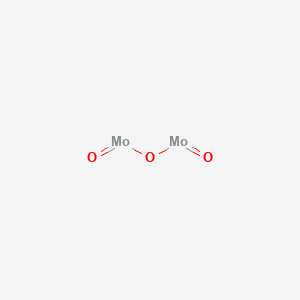
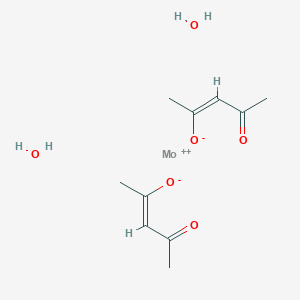
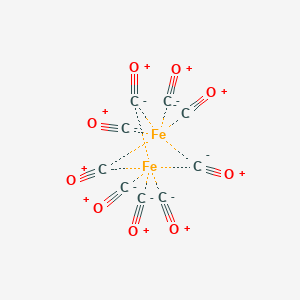
![2-[(1Z,3Z)-2,3-diamino-4-(2-hydroxyphenyl)buta-1,3-dien-1-yl]phenol cobalt](/img/structure/B8071536.png)
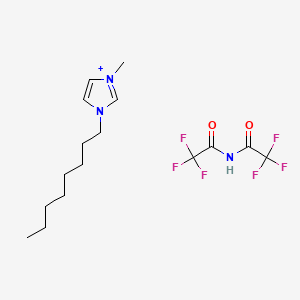
![but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B8071568.png)
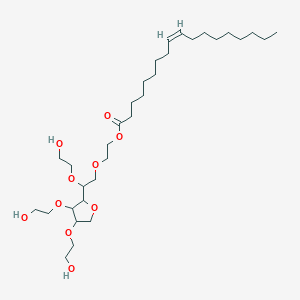
![sodium;oxido-oxo-[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B8071577.png)
![(1R,3S,5R,7R,8Z,12R,14Z,16Z,18Z,20Z,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B8071590.png)
